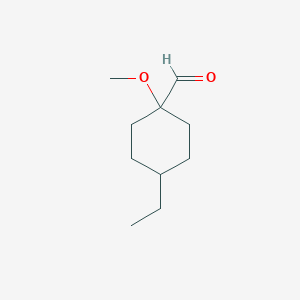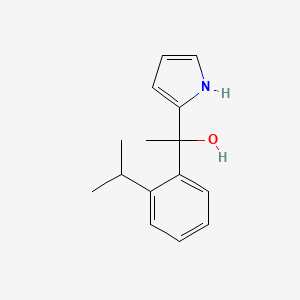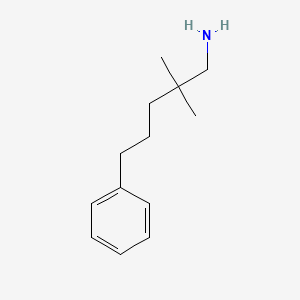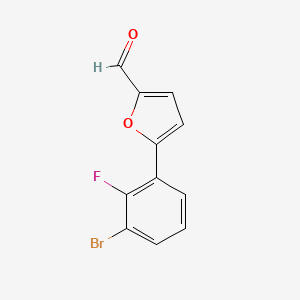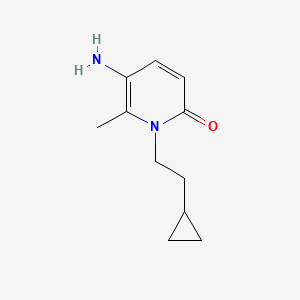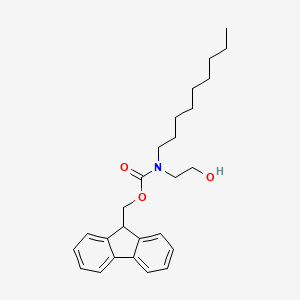
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: 9H-fluoren-9-ylmethyl 2-hydroxyethyl (methyl)carbamate . Its chemical formula is C18H19NO3 , and it has a molecular weight of 297.35 g/mol . This compound belongs to the carbamate class and contains a fluorene moiety.
Vorbereitungsmethoden
Industrial Production Methods: Similarly, information on industrial-scale production methods is limited. it is likely that large-scale synthesis involves optimized procedures based on the available synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various chemical reactions, including:
- Oxidation : Potential oxidation reactions could lead to the formation of functional groups such as alcohols or ketones.
- Reduction : Reduction reactions may yield corresponding amines or other reduced derivatives.
- Substitution : Nucleophilic substitution reactions could occur at the carbamate group or other reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include:
- Oxidizing agents : For oxidation reactions.
- Reducing agents : For reduction processes.
- Nucleophiles : For substitution reactions.
Major products formed from these reactions would depend on the specific reaction conditions and the substituents present in the starting material.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Organic Synthesis : Researchers may use this compound as a building block for more complex molecules.
- Fluorescent Probes : The fluorene moiety suggests potential applications in fluorescence studies.
- Biological Studies : Researchers might investigate its interactions with biological systems.
- Drug Development : The compound’s structure could inspire the design of novel drugs.
- Materials Science : It may find applications in materials with specific properties due to its unique structure.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains unspecified. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, the provided sources do not list similar compounds. further literature searches may reveal related structures for comparison.
Eigenschaften
Molekularformel |
C26H35NO3 |
|---|---|
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-nonylcarbamate |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-12-17-27(18-19-28)26(29)30-20-25-23-15-10-8-13-21(23)22-14-9-11-16-24(22)25/h8-11,13-16,25,28H,2-7,12,17-20H2,1H3 |
InChI-Schlüssel |
ANPJFJJOWMBOQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


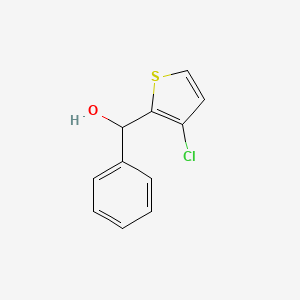
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
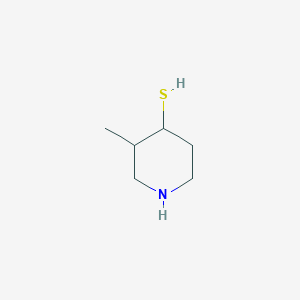
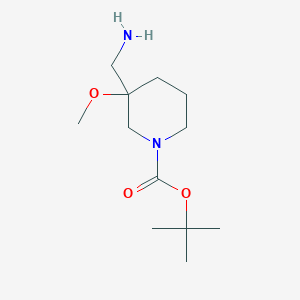
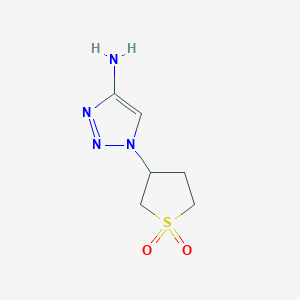

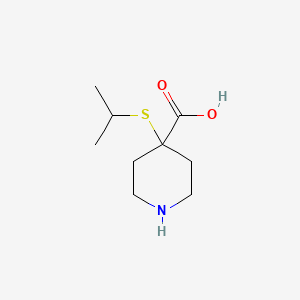
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)
